1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine is a compound that features a quinazoline ring fused with a pyrrolidine ring. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Pyrrolidine, on the other hand, is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes to form the quinazoline core . The pyrrolidine ring can be introduced through nucleophilic substitution reactions using suitable amines and halogenated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit the growth of cancer cells or bacteria by interfering with essential biological pathways . The pyrrolidine ring enhances the compound’s stability and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidinone derivatives: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine is unique due to the combination of the quinazoline and pyrrolidine rings, which enhances its biological activity and pharmacokinetic properties. This dual functionality makes it a promising candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C13H16N4 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(2-methylquinazolin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H16N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h2-5,10H,6-8,14H2,1H3 |
InChI Key |
UWCOXYYPAUZJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N |
Origin of Product |
United States |
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